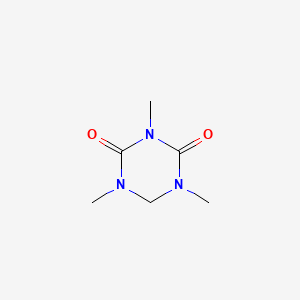
1,3,5-Trimethyl-1,3,5-triazinane-2,4-dione
Cat. No. B8332714
M. Wt: 157.17 g/mol
InChI Key: RRUIDZBFOMGQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04080379
Procedure details


145 g (1 mol) of 1,3,5-trimethyl-biuret and 30 g of paraformaldehyde are heated together with 5 ml of concentrated hydrochloric acid to 70° C for 5 hours. The liquid contents of the flask are then poured onto a dry metal sheet and, after solidification, recrystallised from cyclohexane. This gives 154 g (98%) of 2,4-dioxo-hexahydro-1,3,5-trimethyl-s-triazine of melting point 88° C to 90° C.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([N:5]([CH3:10])[C:6]([NH:8][CH3:9])=[O:7])=[O:4].[CH2:11]=O.Cl>>[O:7]=[C:6]1[N:5]([CH3:10])[C:3](=[O:4])[N:2]([CH3:11])[CH2:1][N:8]1[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
145 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)N(C(=O)NC)C
|
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The liquid contents of the flask are then poured onto a dry metal sheet
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after solidification, recrystallised from cyclohexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1N(CN(C(N1C)=O)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
